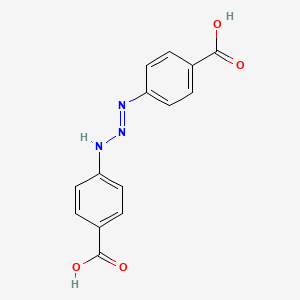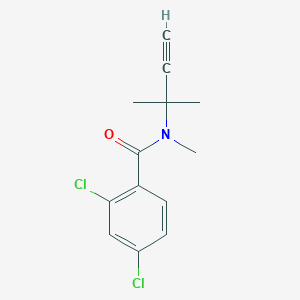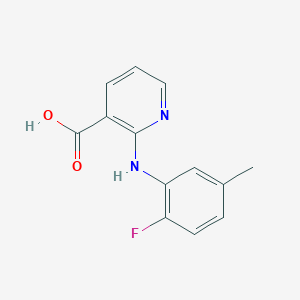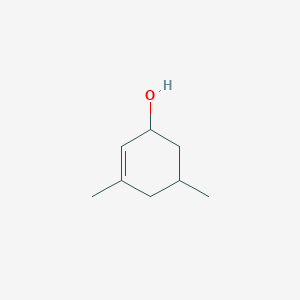
3,5-Dimethylcyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, featuring two methyl groups at the 3rd and 5th positions and a hydroxyl group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dimethylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 3,5-dimethylcyclohex-2-en-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,5-dimethylcyclohex-2-en-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure high yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3,5-dimethylcyclohex-2-en-1-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 3,5-dimethylcyclohexanol using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, CrO3 in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 or LiAlH4 in diethyl ether or THF.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 3,5-Dimethylcyclohex-2-en-1-one.
Reduction: 3,5-Dimethylcyclohexanol.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
3,5-Dimethylcyclohex-2-en-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3,5-Dimethylcyclohex-2-en-1-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in oxidative stress and inflammation, such as xanthine oxidase and myeloperoxidase . These interactions help reduce reactive oxygen species (ROS) and inflammatory responses, contributing to its potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylcyclohex-2-en-1-one: A closely related compound differing by the presence of a carbonyl group instead of a hydroxyl group.
4,4-Dimethyl-2-cyclohexen-1-one: Another similar compound with different methyl group positions.
Uniqueness
3,5-Dimethylcyclohex-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
54497-32-4 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
3,5-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h4,7-9H,3,5H2,1-2H3 |
Clé InChI |
DJYRWBAIPZTBAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C=C(C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


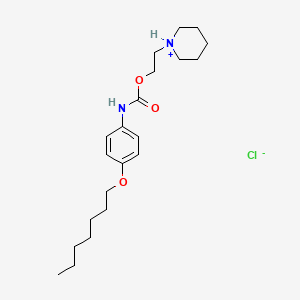
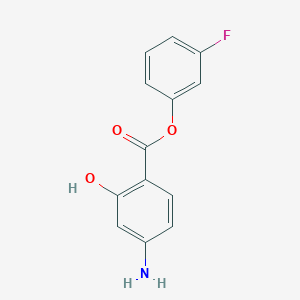




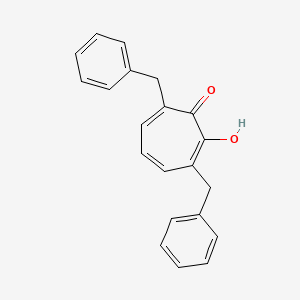
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
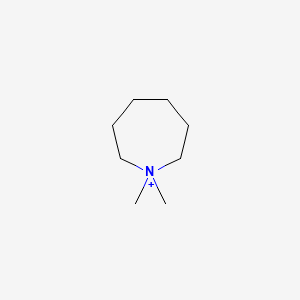
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

